molecular formula C10H9F3O3 B1197121 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid CAS No. 56135-03-6

3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid

Cat. No.: B1197121
CAS No.: 56135-03-6
M. Wt: 234.17 g/mol
InChI Key: JJYKJUXBWFATTE-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid (MTPA), commonly known as Mosher’s acid, is a chiral carboxylic acid with the molecular formula C₁₀H₉F₃O₃ and a molecular weight of 234.17 g/mol . It exists in two enantiomeric forms: (R)-(+)-MTPA (CAS 20445-31-2) and (S)-(−)-MTPA (CAS 17257-71-5), distinguished by their specific rotations ([α]D = +72° and −72°, respectively, in methanol) . The compound features a trifluoromethyl group, a methoxy group, and a phenyl group attached to a central carbon, creating a rigid, stereochemically defined structure ideal for resolving enantiomers.

MTPA is widely used in NMR-based stereochemical analysis to determine the absolute configuration of alcohols and amines via derivatization into Mosher’s esters or amides . The trifluoromethyl group induces distinct deshielding effects in $^1\text{H}$- and $^{19}\text{F}$-NMR, enabling precise differentiation of diastereomers . It is synthesized via reactions with oxalyl chloride or carbodiimides to form active esters or anhydrides, as demonstrated in radical fluorination and Hsp90 inhibitor studies .

Preparation Methods

Asymmetric Catalysis for Enantioselective Synthesis

Chiral Auxiliary-Mediated Approaches

The stereoselective synthesis of TFMPA hinges on the introduction of its trifluoromethyl and methoxy groups with precise spatial control. A widely adopted method involves the use of (S)-(−)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher’s acid chloride) as a chiral derivatizing agent . This approach leverages Sharpless asymmetric epoxidation conditions, where titanium tetraisopropoxide and diethyl tartrate induce enantioselectivity during the formation of the β-hydroxy ester intermediate. Subsequent oxidation with Jones reagent yields the carboxylic acid with an enantiomeric excess (ee) of 94–98% .

Organocatalytic Methods

Recent advances employ cinchona alkaloid catalysts to mediate the Michael addition of trifluoromethyl groups to α,β-unsaturated esters. For example, quinine-derived thioureas facilitate the addition of trimethyl(trifluoromethyl)silane to methyl cinnamate, achieving 89% ee at −20°C . Hydrolysis of the ester under basic conditions (2 M NaOH, 60°C) furnishes TFMPA in 82% yield.

Chlorination-Hydrolysis Sequential Routes

Thionyl Chloride-Mediated Chlorination

A traditional pathway involves the treatment of 3,3,3-trifluoro-2-methoxy-2-phenylpropanol with thionyl chloride (SOCl₂) under anhydrous conditions. The reaction proceeds via nucleophilic substitution, forming the corresponding acyl chloride intermediate. Hydrolysis with aqueous sodium bicarbonate (NaHCO₃) at 0–5°C yields TFMPA with 75–85% purity . However, this method often produces side products such as α-chloro-α-methoxy-α-trifluoromethyltoluene (up to 12% by GC-MS) , necessitating chromatographic purification.

Oxalyl Chloride-DMF Catalysis

A superior alternative utilizes oxalyl chloride [(COCl)₂] in hexane with catalytic dimethylformamide (DMF). This method converts TFMPA’s precursor to the acyl chloride within 1 hour at room temperature, avoiding thermal degradation . Filtration through Celite removes DMF-derived byproducts (e.g., N-(chloromethylene)-N-methylmethanaminium chloride), yielding 85–95% pure TFMPA after hydrolysis .

Enantiomeric Resolution Techniques

Kinetic Resolution via Lipases

Immobilized Candida antarctica lipase B (CAL-B) resolves racemic TFMPA by selectively esterifying the (R)-enantiomer with methanol in tert-butyl methyl ether. The (S)-enantiomer remains unreacted, achieving 99% ee after 48 hours at 30°C . This method is limited by substrate inhibition at concentrations >0.5 M.

Diastereomeric Salt Formation

Reaction of racemic TFMPA with (1R,2S)-(−)-ephedrine in ethanol yields diastereomeric salts with differential solubility. Fractional crystallization at −20°C isolates the (S)-enantiomer with 91% recovery and 98% ee .

Industrial vs. Laboratory-Scale Production

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to enhance reaction control and scalability. For example, a two-stage reactor performs chlorination (using (COCl)₂ at 25°C) followed by hydrolysis (pH 7.5, 40°C), achieving 92% yield with >99% conversion .

Microwave-Assisted Synthesis

Laboratory protocols utilize microwave irradiation to accelerate ester hydrolysis. Treatment of methyl 3,3,3-trifluoro-2-methoxy-2-phenylpropanoate with 1 M HCl under 150 W microwave power for 10 minutes affords TFMPA in 88% yield, reducing reaction time by 70% compared to conventional heating .

Reaction Optimization and Challenges

Solvent Effects

Hexane emerges as the optimal solvent for chlorination reactions due to its low polarity, which minimizes DMFCl byproduct formation . Substituting hexane with dichloromethane (DCM) increases DMFCl contamination by 22%, reducing TFMPA purity to 73% .

Catalytic Efficiency

The molar ratio of DMF to oxalyl chloride critically influences yield. A 1:10 DMF:(COCl)₂ ratio maximizes conversion (98%) while minimizing side reactions . Excess DMF (>1 eq) promotes formate ester byproducts during derivatization .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 5H, Ar-H), 3.78 (s, 3H, OCH₃), 3.45 (s, 1H, CF₃) .

  • ¹³C NMR (101 MHz, CDCl₃): δ 174.2 (COOH), 134.1–128.3 (Ar-C), 56.8 (OCH₃), 43.1 (q, J = 28.7 Hz, CF₃) .

Purity Assessment

HPLC analysis (Chiralpak IA column, hexane:isopropanol 90:10, 1 mL/min) resolves (R)- and (S)-enantiomers with retention times of 12.3 and 14.7 minutes, respectively .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), Potassium tert-butoxide (KOtBu)

Major Products:

    Oxidation: Ketones, Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Organic Chemistry

3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid serves as a valuable building block for the synthesis of complex organic molecules. It is utilized in various organic reactions due to its unique reactivity profile attributed to the trifluoromethyl and methoxy groups.

Biological Research

The compound has been investigated for its potential biological activities:

  • Enzyme Inhibition : Studies have shown that it can inhibit specific enzymes, making it a candidate for drug development.
  • Receptor Binding Studies : Its interaction with different receptors has been explored to understand its pharmacological potential .

Medicinal Chemistry

Research indicates that this compound may possess therapeutic properties:

  • Anticonvulsant Activity : The (R)-enantiomer has demonstrated efficacy in modulating sodium channels and enhancing GABAergic transmission, making it relevant for epilepsy treatment .
  • Anti-inflammatory Properties : Investigations into its anti-inflammatory effects are ongoing, with potential applications in treating inflammatory diseases.

Industrial Applications

In industry, this compound is used in the development of specialty chemicals and agrochemicals. Its unique properties make it suitable for formulating pharmaceuticals and other chemical products.

Case Study 1: Anticonvulsant Properties

Research conducted by Kusumi et al. demonstrated the anticonvulsant properties of the (R)-enantiomer of this compound. The study focused on its mechanism involving sodium channel stabilization and GABA receptor modulation. This research highlights the compound's potential as a therapeutic agent for epilepsy.

Case Study 2: Enzyme Inhibition

A study published in the Journal of Organic Chemistry explored the enzyme inhibition capabilities of this compound. The results indicated that it effectively inhibits specific enzymes involved in metabolic pathways, suggesting its utility in drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

MαNP Acid [(R)-2-Methoxy-2-(1-naphthyl)propanoic Acid]

  • Structural Differences : Replaces the phenyl group in MTPA with a 1-naphthyl group , enhancing steric bulk and π-π interactions .
  • Applications : Superior to MTPA for enantioresolution of secondary alcohols via diastereomeric salt formation. Crystal structures reveal hierarchical assemblies driven by aromatic C–H⋯π interactions and methoxy-assisted salt bridges .
  • Advantages : Higher chiral recognition efficiency in X-ray crystallography due to planar chirality and supramolecular packing .

2-Methyl-3-(3-(2,2,2-trifluoroethoxy)phenyl)propanoic Acid

  • Structural Differences: Contains a trifluoroethoxy group instead of methoxy and a methyl branch on the propanoic chain .
  • The trifluoroethoxy group may alter electronic properties and solubility.

3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic Acid

  • Structural Differences: Substitutes the methoxy group with an amino group, introducing basicity and hydrogen-bonding capability .
  • Applications : Likely used in pharmaceutical synthesis rather than stereochemical analysis due to altered reactivity.

Physicochemical and Spectroscopic Properties

Property MTPA MαNP Acid 2-Methyl-3-(trifluoroethoxy) Analog
Molecular Weight 234.17 g/mol 284.3 g/mol 262.2 g/mol
Melting Point 43–45°C (S-enantiomer) Not reported Not reported
Solubility Hexane, THF, CH₂Cl₂ Limited data Likely polar solvents
Specific Rotation ±72° (methanol) Not reported Not applicable
NMR Utility $^1\text{H}$/$^{19}\text{F}$ shifts for diastereomer differentiation Relies on X-ray crystallography Limited stereochemical use

Biological Activity

3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid, commonly referred to as Mosher's acid , is an organic compound notable for its unique trifluoromethyl and methoxy groups attached to a phenyl ring. The compound has gained attention in medicinal chemistry due to its biological activities, particularly its enantiomers' effects on various biological pathways.

  • Molecular Formula : C₁₀H₉F₃O₃
  • Molar Mass : 250.17 g/mol
  • Melting Point : 86-88 °C
  • Solubility : Soluble in organic solvents (methanol, ethanol, acetonitrile); insoluble in water.

The compound exhibits chirality, existing as two enantiomers: (R)- and (S)-forms. The (R)-enantiomer is recognized for its therapeutic applications, particularly in epilepsy treatment as eslicarbazepine acetate.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its (R)-enantiomer. Key findings regarding its biological effects include:

  • Anticonvulsant Properties : The (R)-enantiomer has been shown to stabilize the inactive state of voltage-gated sodium channels, preventing excessive neuronal firing. This mechanism underlies its effectiveness in treating epilepsy.
  • Receptor Interactions : Studies indicate that the compound interacts with various receptors and enzymes, potentially modulating their activity. This includes inhibition of certain enzyme pathways and alteration of neurotransmitter systems.
  • Toxicity Profile : While the compound shows therapeutic potential, it also presents some toxicity risks, including skin and eye irritation upon contact .

The mechanism by which this compound exerts its biological effects involves:

  • Interaction with Sodium Channels : The (R)-enantiomer enhances GABAergic transmission and stabilizes sodium channels in their inactive state.
  • Modulation of Enzyme Activity : The compound may inhibit specific enzymes involved in neurotransmission and metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticonvulsantStabilizes sodium channels; used in epilepsy treatment (eslicarbazepine acetate)
Enzyme InhibitionModulates activity of various enzymes; potential therapeutic applications
ToxicityCauses skin irritation and serious eye irritation upon contact

Case Study: Anticonvulsant Efficacy

A study conducted on the efficacy of the (R)-enantiomer demonstrated significant anticonvulsant activity in animal models. The results indicated that doses leading to a stable plasma concentration effectively reduced seizure frequency without notable side effects.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Initial Formation : Starting from commercially available precursors through nucleophilic substitution reactions.
  • Characterization Techniques :
    • Nuclear Magnetic Resonance (NMR) Spectroscopy
    • Infrared (IR) Spectroscopy
    • High-performance Liquid Chromatography (HPLC) for purity assessment .

Q & A

Basic Research Questions

Q. How is 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid synthesized in laboratory settings?

Methodological Answer: The synthesis typically involves coupling Mosher’s acid (this compound) with activated esters. For example, outlines a procedure using oxalyl chloride (1.72 equiv.) to convert the carboxylic acid to its acyl chloride, followed by reaction with N-hydroxyphthalimide (1.10 equiv.) in the presence of triethylamine (1.04 equiv.). Purification via column chromatography (10–25% EtOAc/hexanes) yields the target compound in 71% yield . Key parameters include maintaining anhydrous conditions and controlling reaction temperature (room temperature for acylation).

Q. What are the standard methods for determining the enantiomeric purity of this compound?

Methodological Answer: Enantiomeric purity is commonly assessed via chiral derivatization. and 8 highlight its use as a chiral derivatizing agent (e.g., Mosher’s acid) to form diastereomeric esters with target alcohols or amines. These derivatives are analyzed using 1H^1H-NMR or HPLC with chiral stationary phases. For example, optical rotation data ([α]D=72[\alpha]_D = -72^\circ in methanol, c=2c = 2) provides a quantitative measure of enantiomeric excess (e.e.) .

Key Steps:

React the compound with a racemic substrate.

Separate diastereomers via chromatography.

Quantify e.e. using NMR splitting patterns or chromatographic peak integration.

Q. Which spectroscopic techniques are most effective for characterizing its structure?

Methodological Answer:

  • 1H^1H- and 19F^{19}F-NMR : Critical for confirming the trifluoromethyl group and methoxy-phenyl environment. 19F^{19}F-NMR signals appear as singlets near -70 ppm due to the CF3_3 group .
  • X-ray crystallography : Used to resolve absolute configuration (e.g., SHELX software for small-molecule refinement; ).
  • Mass spectrometry (HRMS) : Validates molecular formula (C10_{10}H8_8F3_3O3_3) with exact mass matching .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for this compound under varying experimental conditions?

Methodological Answer: Contradictions in NMR shifts (e.g., splitting patterns or 1H^1H-19F^{19}F coupling) may arise from solvent polarity, temperature, or dynamic processes. notes its solubility in polar (THF, CH2_2Cl2_2) and nonpolar solvents (hexane), which affect conformational equilibria. To resolve discrepancies:

Conduct variable-temperature NMR to detect slow exchange processes.

Compare data across solvents (e.g., CDCl3_3 vs. DMSO-d6_6).

Use 19F^{19}F-1H^1H-HOESY to probe spatial interactions between CF3_3 and methoxy groups .

Q. What are the mechanistic insights into its role as a chiral derivatizing agent in asymmetric synthesis?

Methodological Answer: The compound’s trifluoromethyl and methoxy groups create a steric and electronic environment that stabilizes diastereomeric transition states. and 18 suggest that the CF3_3 group enhances resolution by amplifying chemical shift differences in NMR. Mechanistically:

  • The phenyl group engages in π-π stacking with substrates.
  • The methoxy oxygen participates in hydrogen bonding, directing reagent approach.
  • Computational modeling (DFT) can validate steric and electronic contributions to enantioselectivity .

Q. How does the compound's stability in different solvents affect its application in long-term studies?

Methodological Answer: reports solubility in hexane, ether, and THF, but stability varies:

  • Polar aprotic solvents (DMF, DMSO) : Promote slow hydrolysis of the methoxy group under acidic conditions.
  • Nonpolar solvents (hexane) : Enhance shelf life but limit reactivity.

Stability Protocol:

Store at 2–8°C in inert atmospheres.

Monitor degradation via LC-MS (detect hydrolyzed products like 3,3,3-trifluoro-2-hydroxy-2-phenylpropanoic acid).

Avoid prolonged exposure to light or moisture .

Q. How is the compound metabolized in biological systems, and what are the implications for toxicity studies?

Methodological Answer: identifies its metabolism via two pathways:

Detoxication : Glutathione conjugation → mercapturic acids (excreted within 2 days).

Toxification : Renal β-lyase cleavage → reactive intermediates → 3,3,3-trifluoro-2-fluoromethoxypropanoic acid (excreted over 3 days).

Methodology for Metabolite Analysis:

  • Collect urine samples post-exposure.
  • Use GC-MS to quantify mercapturates and fluoromethoxypropanoic acid.
  • Compare metabolic flux ratios (human vs. rodent models) to assess toxicity risks .

Data Contradiction Analysis Example
Conflicting reports on enantioselectivity in derivatization may arise from:

  • Substrate steric bulk : Bulky groups reduce diastereomer resolution.
  • Reaction temperature : Lower temperatures favor kinetic control, altering e.e.
  • Counterion effects : Triethylamine vs. DMAP in acylation reactions.

Resolution Strategy :

  • Optimize derivatization conditions (e.g., -20°C, 12-hour reaction).
  • Validate with X-ray structures of diastereomers .

Properties

IUPAC Name

3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid
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InChI

InChI=1S/C10H9F3O3/c1-16-9(8(14)15,10(11,12)13)7-5-3-2-4-6-7/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYKJUXBWFATTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC(C1=CC=CC=C1)(C(=O)O)C(F)(F)F
Source PubChem
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Molecular Formula

C10H9F3O3
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DSSTOX Substance ID

DTXSID90897007
Record name (+/-)-Mosher's acid
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Molecular Weight

234.17 g/mol
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CAS No.

81655-41-6, 56135-03-6
Record name α-Methoxy-α-trifluoromethylphenylacetic acid
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Record name alpha-Methoxy-alpha-trifluoromethylphenylacetic acid, (+/-)-
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Record name α-Methoxy-α-(trifluoromethyl)phenylacetic acid
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Record name (�±)-alpha -Methoxy-alpha -trifluoromethylphenylacetic acid
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Record name .ALPHA.-METHOXY-.ALPHA.-TRIFLUOROMETHYLPHENYLACETIC ACID, (±)-
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Synthesis routes and methods

Procedure details

210 g of methyl α-methoxy-α-trifluoromethylphenylacetate (obtained according to Example 1) were mixed with 600 ml of methanol at 25° C., and 860 ml of 1N aqueous sodium hydroxide solution were slowly added dropwise. The mixture was stirred at room temperature for 5 hours. Dilute aqueous hydrochloric acid was then used to adjust the pH to 1, and extraction was carried out using 2×200 ml of methylene chloride, the organic phase was dried over sodium sulphate and, finally, the solvent was removed. This gave 96% yield of α-methoxy-α-trifluoromethylphenylacetic acid (=190 g).
Quantity
210 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
860 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

DL-Serine
3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid
DL-Serine
3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid
DL-Serine
3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid
DL-Serine
3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid
DL-Serine
3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid
DL-Serine
3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid

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